molecular formula C18H21NO5 B2814923 N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 321688-23-7

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2814923
CAS RN: 321688-23-7
M. Wt: 331.368
InChI Key: FBBWTDONNXQBPT-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide, also known as HDMTPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamides and is known to possess anti-inflammatory, anti-cancer, and anti-tumor properties.

Scientific Research Applications

Anticonvulsant Applications

Research on similar compounds has demonstrated significant anticonvulsant activities. For example, derivatives like N-(2,6-dimethylphenyl)-substituted benzamides have been explored for their potential in treating epilepsy. The modifications aim to enhance efficacy while reducing toxicity, reflecting ongoing efforts to develop better therapeutic agents (Afolabi et al., 2013; Yogeeswari et al., 2005).

Cytotoxic and Antiproliferative Properties

Compounds with the 3,4,5-trimethoxybenzamide moiety have been synthesized and evaluated for their cytotoxic and antiproliferative effects against various cancer cell lines. This research suggests potential applications in developing new anticancer agents (Panno et al., 2014).

Memory Enhancement

Some derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide have been synthesized and assessed for their potential as memory enhancers. These compounds exhibited inhibitory activity against acetylcholinesterase, suggesting their use in treating memory-related disorders (Piplani et al., 2018).

Antimicrobial Activity

Research into oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety has shown that these compounds possess antimicrobial activity. This indicates their potential for developing new antimicrobial agents (Joshi et al., 1997).

Chemical Synthesis and Characterization

Studies have also focused on the synthesis and characterization of compounds containing the trimethoxybenzamide group, highlighting the diverse chemical properties and potential applications of these molecules in various fields, including material science and catalysis (Mohamed et al., 2020).

properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10-6-13(20)7-11(2)16(10)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBWTDONNXQBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

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